1-Benzyl-5-methylpyrrolidin-3-one
Overview
Description
1-Benzyl-5-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a benzyl and a methyl substituent
Preparation Methods
1-Benzyl-5-methylpyrrolidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-3-one with methyl iodide under basic conditions to introduce the methyl group at the 5-position. Another approach involves the cyclization of N-benzyl-N-methyl-4-pentenamide using a suitable acid catalyst. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 1-benzyl-5-methylpyrrolidine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include N-oxide derivatives, reduced pyrrolidine forms, and various substituted pyrrolidinones.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methylpyrrolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The pathways involved often include the modulation of signal transduction processes and the alteration of cellular metabolic activities.
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
1-Benzyl-3-pyrrolidinone: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
5-Methyl-3-pyrrolidinone: Lacks the benzyl group, leading to different chemical properties and applications.
1-Benzyl-2-pyrrolidinone: The position of the carbonyl group is different, resulting in distinct reactivity patterns and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHLMHWFYQKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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